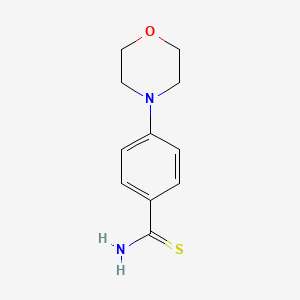
2,4,6-Triphenylpyrylium chloride
説明
2,4,6-Triphenylpyrylium chloride (PyCl) is a chemical compound with the molecular formula C23H17ClO . It belongs to the class of pyrylium salts and exhibits interesting optical and spectroscopic properties. The compound’s structure consists of a pyrylium cation (a six-membered ring containing oxygen) with three phenyl groups attached .
Synthesis Analysis
The synthesis of PyCl involves the conversion of Py-tosylate (instead of the commonly used Py-perchlorate) to a pseudo-base. This pseudo-base is then transformed into PyCl by reacting it with hydrochloric acid (HCl) . The specific synthetic steps and conditions may vary depending on the literature source.
Molecular Structure Analysis
The molecular structure of PyCl features a six-membered pyrylium ring (C5O) with three phenyl (C6H5) substituents. The chloride ion (Cl-) balances the positive charge on the pyrylium cation. The arrangement of phenyl groups around the central ring influences its optical and electronic properties .
Chemical Reactions Analysis
- Laser-Induced Fluorescence : PyCl exhibits fluorescence when excited by light, making it useful in laser applications .
Physical And Chemical Properties Analysis
科学的研究の応用
Detection and Analysis
2,4,6-Triphenylpyrylium chloride has been used as a derivatization reagent for detecting sulfide ions in thin-layer chromatography (TLC). The method involves the transformation of 2,4,6-triphenylpyrylium compounds into thiopyrylium derivatives upon reaction with sulfide ions, resulting in visibly distinct spots on a TLC plate (Zakrzewski et al., 2009).
Electrochemical Applications
The substance has been employed in the electrochemical determination of dopamine, demonstrating an enhanced response and inhibiting post-electron-transfer reactions. This application is particularly significant due to its selective sensitivity to dopamine in the presence of other substances like ascorbic acid (Doménech et al., 2002).
Photocatalysis
2,4,6-Triphenylpyrylium ion encapsulated in zeolite Y has been explored as a photocatalyst for the degradation of organic pollutants such as methyl parathion in water. This application capitalizes on the ability of the ion to stabilize within a zeolite structure and improve photocatalytic efficiency (Sanjuán et al., 2000).
Material Science
In material science, this compound has been utilized in the design of pyridinium-based metal-organic polymers for dual photoredox catalysis. The compound's absorption in the visible range and strong oxidizing properties make it a suitable candidate for photocatalysis (Zhang et al., 2022).
Chemical Synthesis
The compound has also been used in chemical synthesis. For instance, it reacts with nucleophiles like hydrazine to form various derivatives, indicating its versatility in organic chemistry applications (Balaban, 1970).
Environmental Applications
This compound has been tested as a photocatalyst in the degradation of pollutants like xylidine in water treatment processes, demonstrating its potential in environmental remediation (Amat et al., 2004).
Scientific Research Applications of this compound
Detection of Sulfide Ions
This compound serves as a derivatization reagent for detecting sulfide ions in thin-layer chromatography (TLC). This process involves converting 2,4,6-triphenylpyrylium compounds into thiopyrylium derivatives upon reaction with sulfide ions, resulting in visible spots on TLC plates (Zakrzewski et al., 2009).
Electrochemical Applications
The ion form of this compound is used in zeolite Y as a selective electrode for electrochemical dopamine detection, demonstrating enhanced response and inhibition of post-electron-transfer reactions. This application is significant in differentiating dopamine from ascorbic acid in solutions (Doménech et al., 2002).
Photocatalysis
This compound, when encapsulated in zeolite Y, acts as a photocatalyst for degrading methyl parathion in water. The structure of the zeolite contributes to the system's efficiency by stabilizing the compound and absorbing pollutants (Sanjuán et al., 2000).
Chemical Synthesis
This compound reacts with nucleophiles like hydrazine to produce various derivatives, indicating its utility in organic chemical synthesis (Balaban, 1970).
Environmental Remediation
Its role in environmental remediation is highlighted in the degradation of pollutants like xylidine, a model for contaminated wastewaters, using photocatalysis. This application underscores its potential in environmental cleanup efforts (Amat et al., 2004).
作用機序
Safety and Hazards
特性
IUPAC Name |
2,4,6-triphenylpyrylium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17O.ClH/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;/h1-17H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOJAJCANMJVFP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885817 | |
| Record name | Pyrylium, 2,4,6-triphenyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40836-01-9 | |
| Record name | Pyrylium, 2,4,6-triphenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40836-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrylium, 2,4,6-triphenyl-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040836019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Triphenylpyrylium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrylium, 2,4,6-triphenyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrylium, 2,4,6-triphenyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



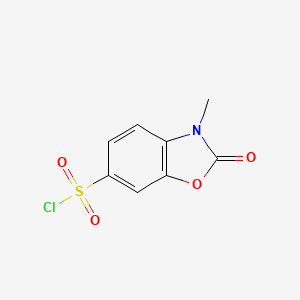



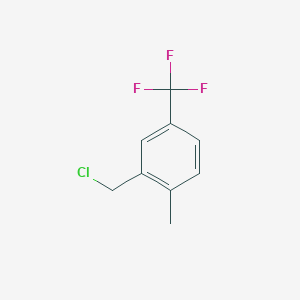
![5-[1-Methyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]thiophene-2-sulfonyl chloride](/img/structure/B1597567.png)
![[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol](/img/structure/B1597568.png)
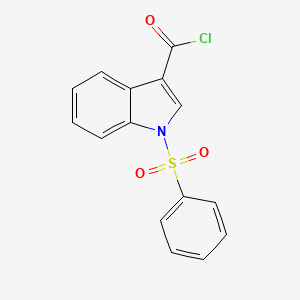
![4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1597570.png)
![Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate](/img/structure/B1597572.png)
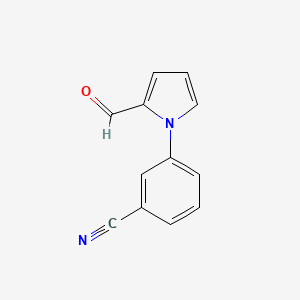
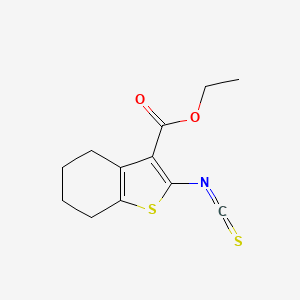
![4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide](/img/structure/B1597577.png)
